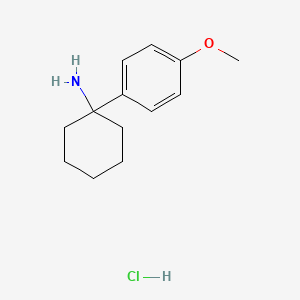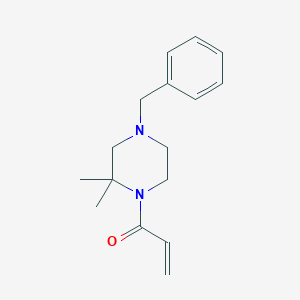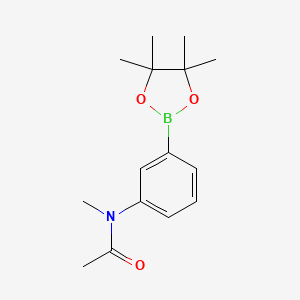![molecular formula C16H13F3N4S B2413586 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine CAS No. 674788-29-5](/img/structure/B2413586.png)
3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine (PTBT) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains an amine and a triazole ring. PTBT has been used in various biochemical and physiological experiments due to its unique properties.
Scientific Research Applications
Structural and Molecular Design Studies
A study by Fizer et al. (2021) highlights the protonation of polysubstituted 1,2,4-triazoles, including the exploration of a hexabromotellurate salt of a triazole compound similar to 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine. This research focuses on the molecular design and synthetic strategies, providing insights into the structural properties of such compounds (Fizer et al., 2021).
Synthesis of Novel Derivatives
The synthesis of novel triazole derivatives, starting from compounds structurally related to the specified triazole, has been explored by Heras et al. (2003). This work involves a series of reactions leading to the formation of highly functionalized triazoles, indicating the potential for creating diverse derivatives for various applications (Heras et al., 2003).
Tautomerism and Crystal Structures
Dolzhenko et al. (2008) investigated tautomers of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, closely related to the compound . This study provides valuable information on the pi-electron delocalization and molecular structure through X-ray crystallography, relevant for understanding the behavior of similar triazoles (Dolzhenko et al., 2008).
Antimicrobial Activities
Research by Hussain et al. (2008) on 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, which are structurally similar to the specified triazole, reveals significant antibacterial and antifungal activities. These findings suggest potential antimicrobial applications for related compounds (Hussain et al., 2008).
properties
IUPAC Name |
3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4S/c17-16(18,19)13-8-4-5-11(9-13)10-24-15-22-21-14(23(15)20)12-6-2-1-3-7-12/h1-9H,10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTBCMRMMXRLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)


![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
